METHYL 2-PENTYNOATE

Catalog No.
S1535117
CAS No.
24342-04-9
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL 2-PENTYNOATE

CAS Number

24342-04-9

Product Name

METHYL 2-PENTYNOATE

IUPAC Name

methyl pent-2-ynoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3H2,1-2H3

InChI Key

PUMCQAGLTAGULO-UHFFFAOYSA-N

SMILES

CCC#CC(=O)OC

Synonyms

Methyl 2-pentynoate

Canonical SMILES

CCC#CC(=O)OC

Description

The exact mass of the compound Methyl pent-2-yn-1-oate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-pentynoate is an organic compound with the molecular formula C6H8O2\text{C}_6\text{H}_8\text{O}_2 and a CAS number of 24342-04-9. It is classified as an alkyne ester, characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This structural feature contributes to its unique reactivity and makes it a valuable intermediate in organic synthesis. The compound is typically a colorless liquid with a fruity odor, used extensively in various chemical applications, including flavoring and fragrance formulations.

Due to its alkyne and ester functionalities:

  • Oxidation: The triple bond can be oxidized to yield diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
  • Reduction: It can be reduced to form methyl 2-pentenoate or methyl pentanoate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups, typically facilitated by reagents like sodium hydroxide and alkyl halides .

Methyl 2-pentynoate exhibits notable biological activities. Its reactivity allows it to interact with various biological molecules, potentially influencing metabolic pathways. For instance, enzymes such as esterases can catalyze the hydrolysis of this compound, leading to the formation of 2-pentynoic acid and methanol. This hydrolysis can affect cellular processes and has implications for drug metabolism and bioavailability .

Several methods are employed for the synthesis of methyl 2-pentynoate:

  • Esterification: A common laboratory method involves the esterification of 2-pentynoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions.
  • Catalytic Hydrogenation: In industrial settings, methyl 2-pentynoate can be produced via catalytic hydrogenation of methyl 2-pentynyl ether using a palladium catalyst and hydrogen gas under controlled conditions .
  • Reactions with Halogenating Agents: Methyl 2-pentynoate can also participate in reactions with halogenating agents such as N-bromosuccinimide or N-iodosuccinimide, leading to the formation of dihalo derivatives .

Methyl 2-pentynoate finds applications across various fields:

  • Flavoring and Fragrance: Its fruity aroma makes it suitable for use in flavoring agents and perfumes.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Research: Due to its reactivity, it is often used in academic research to study reaction mechanisms involving alkynes and esters .

Research has shown that methyl 2-pentynoate interacts with various biological systems through enzymatic hydrolysis and other metabolic pathways. Studies indicate that its hydrolysis products can have different biological activities compared to the parent compound. Furthermore, investigations into its reactivity with halogenating agents reveal insights into its potential applications in synthetic organic chemistry .

Methyl 2-pentynoate can be compared with several similar compounds, each exhibiting unique properties:

CompoundStructure TypeNotable Features
Ethyl 2-pentenoateAlkene EsterContains a double bond; less reactive than methyl 2-pentynoate.
Ethyl 2,3-pentadienoateDiene EsterContains two double bonds; different reactivity profile.
Ethyl phenylpropiolateAlkyne EsterHas a phenyl group; influences reactivity towards electrophiles.
Methyl propiolateAlkyne EsterSimpler structure; used in similar synthetic applications.

Uniqueness: Methyl 2-pentynoate's triple bond provides distinct reactivity that differentiates it from these similar compounds, allowing for diverse chemical transformations that are not possible with compounds lacking this feature .

XLogP3

1.5

Other CAS

24342-04-9

Wikipedia

Methyl pent-2-yn-1-oate

Dates

Modify: 2023-07-17

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